molecular formula C6H8O7 B053231 Citric acid-2,4-13C2 CAS No. 121633-50-9

Citric acid-2,4-13C2

Cat. No. B053231
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-ZDOIIHCHSA-N
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Patent
US05726159

Procedure details

To a flame-dried 3 neck 1 L round bottom flask was added diisopropylamine (9 mL, 66 mmol) and THF (150 mL) under a nitrogen atmosphere. The flask was cooled to an internal temperature of -78° C. (dry ice/acetone). To this stirring solution was added n-butyllithium (1.6M in hexanes, 41.3 mL, 66.1 mmol) via syringe and the mixture was allowed to stir for 5 min. To this solution was added a solution of 2-thiophenecarbonitrile (6.55 g, 60 mmol) in THF (30 mL) over 10 min. The resulting bright red solution was allowed to stir at -78° C. for 45 min, at which time dimethylformamide (23.3 mL, 300 mmol) was added via syringe. This mixture was allowed to stir for 2 h at -78° C. and then solid citric acid (about 10 g) was added followed by water (60 mL). Volatile solvents were removed in vacuo and the residue was partitioned between diethyl ether and brine (200 mL each). Layers were separated and the aqueous phase was washed once with diethyl ether. The combined organic phase was washed once with brine, dried (MgSO4), filtered and concentrated in vacuo to give a yellow solid which was purified by silica gel chromatography using an ethyl acetate/hexanes gradient (hexanes to 50% ethyl acetate/hexanes). Fractions containing pure product were pooled and concentrated in vacuo to give 6.9 g (84%) of 2-cyano-5-formyl-thiophene.
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.3 mL
Type
reactant
Reaction Step Three
Quantity
6.55 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
23.3 mL
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[C:8](=[O:10])=O.CC(C)=O.C([Li])CCC.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25]#[N:26].CN(C)C=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.O>[C:25]([C:21]1[S:20][C:24]([CH:8]=[O:10])=[CH:23][CH:22]=1)#[N:26] |f:1.2|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
41.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
6.55 g
Type
reactant
Smiles
S1C(=CC=C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
23.3 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame-dried 3 neck 1 L round bottom flask
ADDITION
Type
ADDITION
Details
was added via syringe
STIRRING
Type
STIRRING
Details
to stir for 2 h at -78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatile solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and brine (200 mL each)
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the aqueous phase was washed once with diethyl ether
WASH
Type
WASH
Details
The combined organic phase was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
Fractions containing pure product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C=1SC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.